molecular formula C18H21N3O2S B2729928 (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448137-24-3

(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2729928
CAS No.: 1448137-24-3
M. Wt: 343.45
InChI Key: QFBBBDUEJCEEIM-UHFFFAOYSA-N
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Description

The compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Ethylthio Group:

    Coupling with Piperidine: The next step involves the coupling of the ethylthio-substituted phenyl ring with a piperidine derivative. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.

    Introduction of the Pyrazin-2-yloxy Group: The final step involves the introduction of the pyrazin-2-yloxy group to the piperidine ring. This can be done through an etherification reaction using pyrazin-2-ol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
  • (2-(Ethylthio)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

(2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: is unique due to the specific combination of its functional groups and the resulting chemical properties. This uniqueness can lead to distinct biological activities and applications that are not observed with similar compounds.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-15(16)18(22)21-11-7-14(8-12-21)23-17-13-19-9-10-20-17/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBBBDUEJCEEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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